molecular formula C18H18N2OS2 B2364970 3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 371957-30-1

3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2364970
CAS No.: 371957-30-1
M. Wt: 342.48
InChI Key: AXTSTYDSFNQYDT-UHFFFAOYSA-N
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Description

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of benzothiolo and pyrimidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multicomponent reactions. One common method includes the condensation of benzylamine, methyl isothiocyanate, and a suitable cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, followed by heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-6-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one
  • 3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C15H17N3OSC_{15}H_{17}N_3OS, with a molecular weight of approximately 287.38 g/mol. Its unique structure includes a thioxo group and a benzothieno-pyrimidine framework that contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that thioxopyrimidine derivatives exhibit significant antioxidant properties. For instance, compounds similar to 3-benzyl-7-methyl-2-thioxo have shown antioxidant potency comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases .

Antimicrobial and Antiviral Properties

Thioxopyrimidines are known for their diverse biological activities including antimicrobial and antiviral effects. Studies have demonstrated that modifications in the thioxo group can enhance these properties, making them candidates for further development in pharmacology .

Analgesic and Anti-inflammatory Effects

The compound has been investigated for analgesic and anti-inflammatory activities. Research indicates that it may modulate pathways involved in pain perception and inflammation, showcasing its potential as a therapeutic agent .

Synthesis Methods

Several synthetic routes have been developed for producing 3-benzyl-7-methyl-2-thioxo derivatives. Common methods include cyclization reactions involving thioamides and various nucleophiles. These methods allow for the introduction of different substituents that can enhance biological activity .

Study on Antioxidant Potency

A study conducted on related thioxopyrimidine compounds revealed significant antioxidant activity through molecular docking studies. The results indicated strong binding affinity to the Keap1 protein, which is crucial in oxidative stress response .

Investigation of Antimicrobial Effects

In another study focusing on the antimicrobial properties of thioxopyrimidine derivatives, compounds were tested against various bacterial strains. The results showed promising activity against resistant strains, highlighting the compound's potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
6-BenzyluracilNot availableLacks thioxo group; simpler structure with different activity
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one171178-37-3Contains fluorine substitution; different biological profile
5-MethylthiazoleNot availableDifferent heterocyclic system; potential antimicrobial properties

This table illustrates how structural variations among related compounds can lead to differences in biological activity.

Properties

IUPAC Name

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSTYDSFNQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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